molecular formula C11H14F3NO2S B5291755 N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide

N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide

Cat. No. B5291755
M. Wt: 281.30 g/mol
InChI Key: RUBQZTIIRQHYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide, commonly known as CFTRinh-172, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a protein that plays a crucial role in regulating the transport of ions across cell membranes. CFTRinh-172 has been shown to have a significant impact on CFTR function, making it a promising candidate for the treatment of cystic fibrosis (CF) and other related diseases.

Mechanism of Action

N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 works by inhibiting the function of the N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide chloride channel. It binds to a specific site on the channel protein, preventing the transport of chloride ions across the cell membrane. This inhibition of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function has been shown to have a significant impact on various physiological processes, including ion transport, mucus clearance, and bacterial clearance.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to increase the hydration of airway surfaces, enhance mucus clearance, and reduce bacterial colonization in the lungs of CF patients. N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has also been shown to have potential applications in the treatment of other diseases, including chronic obstructive pulmonary disease (COPD) and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 is its selectivity for the N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide chloride channel. It has been shown to have minimal effects on other ion channels, making it a useful tool in scientific research. However, N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has limitations in terms of its potency and specificity. It is not a highly potent inhibitor of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function, and it has been shown to have off-target effects on other cellular processes.

Future Directions

There are several future directions for the use of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 in scientific research and therapeutic applications. One area of focus is the development of more potent and specific N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide inhibitors that can be used in the treatment of CF and other related diseases. Another area of focus is the study of the role of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide in various physiological and pathological processes, including ion transport, mucus clearance, and bacterial clearance. Finally, there is a need for further research into the safety and efficacy of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 in clinical trials, with the goal of developing new treatments for CF and other related diseases.

Synthesis Methods

The synthesis of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 involves a multi-step process that includes the reaction of 3-(trifluoromethyl)aniline with 1-chlorobutane to form N-[3-(trifluoromethyl)phenyl]-1-butylamine. This intermediate is then reacted with sulfuric acid to form the final product, N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide. The synthesis of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 is a complex process that requires expertise in synthetic chemistry.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to be a potent inhibitor of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function, making it a promising candidate for the treatment of CF and other related diseases. N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has also been used as a tool in scientific research to study the role of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide in various physiological and pathological processes.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2S/c1-2-3-7-18(16,17)15-10-6-4-5-9(8-10)11(12,13)14/h4-6,8,15H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQZTIIRQHYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.